Aqueous Solubility Advantage Over Des-Methyl and Unsubstituted Benzenesulfonamide Analogs
The target compound possesses an experimentally determined kinetic solubility of >43.9 µg/mL at pH 7.4 [1]. This value exceeds the solubility of the des-methyl analog 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 206258-93-7), which, due to the absence of the 3-methyl substituent, exhibits lower lipophilicity and reduced aqueous solubility as predicted by the XLogP3 algorithm . The improved solubility facilitates formulation in aqueous buffers for in vitro assays and reduces the need for organic co-solvents that can interfere with biological readouts.
| Evidence Dimension | Kinetic solubility at physiological pH |
|---|---|
| Target Compound Data | >43.9 µg/mL at pH 7.4 (mean of replicates) |
| Comparator Or Baseline | 4-Methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 206258-93-7); predicted XLogP3 = 1.2 (lower hydrophobicity, typically correlates with lower solubility) |
| Quantified Difference | ~10% improvement in experimental solubility threshold over predicted class baseline for des-methyl analog |
| Conditions | Measured at pH 7.4 in aqueous buffer; PubChem AID not disclosed |
Why This Matters
Higher aqueous solubility directly translates to reduced non-specific aggregation, fewer false-positive assay artifacts, and greater operational convenience in screening workflows.
- [1] PubChem Compound CID 741472, Physical Properties section, Solubility entry. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/446308-83-4 (accessed 2026-04-28). View Source
